molecular formula C13H16N2S B12657018 N,N-Diethyl-4-phenylthiazol-2-amine CAS No. 75654-98-7

N,N-Diethyl-4-phenylthiazol-2-amine

Cat. No.: B12657018
CAS No.: 75654-98-7
M. Wt: 232.35 g/mol
InChI Key: KORHRZLLIUEBSB-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Derivatives in Chemical and Biological Sciences

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural and synthetic bioactive molecules. sciensage.infosmolecule.com The thiazole ring is a key component in vitamin B1 (thiamine) and is present in numerous FDA-approved drugs, showcasing its therapeutic importance. sciensage.info Researchers have extensively explored thiazole derivatives for a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antileishmanial properties. sciensage.infosmolecule.comnih.govscirp.orgmdpi.com The versatility of the thiazole nucleus allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and development.

The synthesis of thiazole derivatives is often achieved through the Hantzsch thiazole synthesis, a well-established method involving the reaction of an α-haloketone with a thiourea (B124793) or thioamide. sigmaaldrich.com This and other synthetic routes have facilitated the exploration of the vast chemical space occupied by thiazole-containing compounds.

Significance of N,N-Diethyl-4-phenylthiazol-2-amine within the Thiazole Class

This compound, with the CAS number 75654-98-7, is a specific derivative of 2-aminothiazole (B372263) that has garnered attention for its potential applications. While extensive research dedicated solely to this compound is somewhat limited, its structural features suggest it may share some of the biological activities observed in the broader class of 2-amino-4-phenylthiazoles.

The presence of the diethylamino group at the 2-position of the thiazole ring can significantly influence the compound's physicochemical properties, such as its lipophilicity and basicity, which in turn can affect its biological activity. Research on related compounds suggests that the N,N-diethyl substitution may play a role in the compound's potential as an antimicrobial or antifungal agent. A suggested method for its synthesis involves the reaction of 4-bromo-phenylthiazole with diethylamine.

Below are the key identifiers for this compound:

PropertyValue
CAS Number 75654-98-7
Molecular Formula C₁₃H₁₆N₂S
Molecular Weight 232.35 g/mol

While detailed research findings specifically on this compound are not abundant in publicly available literature, the study of its parent compound, 2-amino-4-phenylthiazole (B127512), and other derivatives provides a valuable framework for understanding its potential. Research on 2-amino-4-phenylthiazole derivatives has shown a range of biological activities, which are summarized in the table below.

Reported Biological Activities of 2-Amino-4-phenylthiazole Derivatives

Biological ActivityDescriptionReference(s)
Antimicrobial Derivatives have shown activity against various bacterial and fungal strains. smolecule.comasianpubs.org
Antitumor Certain derivatives have demonstrated cytotoxicity against various cancer cell lines. scirp.org
Antileishmanial The 4-phenyl-1,3-thiazol-2-amine scaffold has been explored for its potential against Leishmania. nih.gov
Cholinesterase Inhibition Some 2-phenylthiazole (B155284) derivatives have been evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase.

It is important to note that while these findings for related compounds are promising, specific experimental data for this compound is required to confirm its own biological profile. The lack of extensive, dedicated research on this particular compound highlights an opportunity for future investigation into its synthesis, characterization, and biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75654-98-7

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

N,N-diethyl-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H16N2S/c1-3-15(4-2)13-14-12(10-16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

KORHRZLLIUEBSB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Spectroscopic and Structural Elucidation of N,n Diethyl 4 Phenylthiazol 2 Amine and Analogues

Vibrational Spectroscopy Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule through their characteristic vibrational frequencies. In the context of N,N-Diethyl-4-phenylthiazol-2-amine and related compounds, FT-IR spectra reveal key absorptions that confirm the presence of the thiazole (B1198619) ring, the phenyl substituent, and the diethylamino group.

For 2-aminothiazole (B372263) derivatives, characteristic bands are observed for N-H stretching, C=N stretching of the thiazole ring, and aromatic C-H stretching. ulpgc.es In N,N-disubstituted analogues like this compound, the N-H stretching vibrations, typically seen in the range of 3300-3500 cm⁻¹, would be absent. ulpgc.es Instead, the spectrum is dominated by C-H stretching vibrations of the ethyl and phenyl groups, as well as the characteristic vibrations of the thiazole ring.

The FT-IR spectrum of a related compound, 2-(Leucyl-valyl)-amino-4-phenylthiazole, shows prominent peaks at 3338.9 cm⁻¹ (-NH), 3110 cm⁻¹ (-CH aromatic), 2967.1 cm⁻¹ (-CH aliphatic), and 1666.5 cm⁻¹ (-CO). asianpubs.org For 2-amino-4-phenylthiazole (B127512) itself, the IR spectrum displays bands corresponding to N-H, aromatic C-H, C=N, and C=C vibrations. scirp.org Theoretical studies on 2-amino-4-methylthiazole (B167648) have further aided in the assignment of vibrational modes, correlating experimental spectra with computational models. mdpi.comsemanticscholar.org

Table 1: Characteristic FT-IR Absorption Bands for 2-Aminothiazole Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (primary amine)Stretching3300-3500 ulpgc.es
C-H (aromatic)Stretching3000-3100 asianpubs.org
C-H (aliphatic)Stretching2850-3000 asianpubs.org
C=N (thiazole ring)Stretching~1660 scirp.org
C=C (aromatic/thiazole)Stretching1500-1600 scirp.org
C-NStretching1250-1350
C-SStretching600-800

Note: The exact positions of these bands can vary depending on the specific substitution pattern and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton NMR (¹H-NMR) Characterization

¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the protons of the diethylamino group, the phenyl ring, and the thiazole ring.

The ethyl protons would appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, due to spin-spin coupling. The chemical shifts of these signals would be influenced by the adjacent nitrogen atom. The protons of the phenyl group would typically appear in the aromatic region (δ 7-8 ppm), with a splitting pattern dependent on the substitution. The thiazole ring has a single proton at the 5-position, which would appear as a singlet.

In studies of similar 2-aminothiazole derivatives, the thiazole proton (H-5) is often observed as a singlet in the range of δ 6-7 ppm. asianpubs.orgscirp.org For instance, in 2-amino-4-phenylthiazole, the H-5 proton gives a signal at δ 6.98 ppm. rsc.org The aromatic protons of the phenyl group typically resonate as a multiplet between δ 7.2 and 7.9 ppm. asianpubs.orgrsc.org

Table 2: Expected ¹H-NMR Chemical Shifts (δ, ppm) for this compound

ProtonsMultiplicityExpected Chemical Shift (ppm)
-CH₃ (ethyl)Triplet~1.2-1.4
-CH₂ (ethyl)Quartet~3.3-3.6
H-5 (thiazole)Singlet~6.5-7.0
Phenyl-HMultiplet~7.2-7.8

Note: These are estimated values and can be influenced by the solvent and other experimental conditions.

Carbon-13 NMR (¹³C-NMR) Characterization

¹³C-NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, distinct signals are expected for the carbons of the ethyl groups, the phenyl ring, and the thiazole ring.

The thiazole ring carbons (C-2, C-4, and C-5) will have characteristic chemical shifts. The C-2 carbon, attached to three heteroatoms (two nitrogens and a sulfur), is expected to be significantly deshielded and appear at a high chemical shift, likely in the range of δ 160-170 ppm. The C-4 and C-5 carbons will have shifts influenced by their position in the ring and the attached phenyl group. For 2-amino-4-phenylthiazole, the C-2, C-4, and C-5 carbons are observed at approximately δ 168.8, 150.3, and 102.0 ppm, respectively. rsc.org The carbons of the phenyl group will appear in the aromatic region (δ 120-140 ppm), and the ethyl group carbons will be found in the aliphatic region.

Table 3: Typical ¹³C-NMR Chemical Shifts (δ, ppm) for 2-Amino-4-phenylthiazole Analogues

Carbon Atom2-Amino-4-phenylthiazole rsc.orgN,N-Dimethyl-4-nitroaniline rsc.orgPhenol docbrown.info
C-2 (thiazole)168.8--
C-4 (thiazole)150.3--
C-5 (thiazole)102.0--
C-ipso (phenyl)135.4153.24155.0
C-ortho (phenyl)126.0110.67115.9
C-meta (phenyl)129.0-130.5
C-para (phenyl)127.7117.29120.8
-CH₂ (ethyl)---
-CH₃ (ethyl)---
-N(CH₃)₂-40.05-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern can provide valuable clues about the structure. Common fragmentation pathways for such molecules may involve the loss of the ethyl groups, cleavage of the thiazole ring, or fragmentation of the phenyl ring. Studies on related 2-aminothiazole derivatives have shown characteristic fragmentation patterns that help in their identification. nih.gov For example, the mass spectrum of 2-amino-4-phenylthiazole shows a prominent molecular ion peak at m/z 176. chemicalbook.com

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to determine the empirical formula of the synthesized compound, which can then be compared with the theoretical formula to verify its purity and composition. For this compound (C₁₃H₁₆N₂S), the theoretical elemental composition would be approximately 67.20% C, 6.94% H, 12.06% N, and 13.80% S. Experimental values from elemental analysis of synthesized 2-aminothiazole derivatives are often reported to be in close agreement with the calculated values, typically within ±0.4%. scirp.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational details. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure, including the planarity of the thiazole and phenyl rings and the orientation of the diethylamino group.

While the crystal structure of this compound itself may not be readily available in the public domain, studies on analogous 2-aminothiazole derivatives have been published. nih.govresearchgate.net These studies reveal important structural features, such as the bond distances and angles within the thiazole ring and the dihedral angle between the thiazole and phenyl rings. For example, in a substituted thiazole derivative, the angle between the thiazole and an aromatic ring was found to be 6.37(7)°. nih.gov Such data is invaluable for understanding structure-activity relationships in medicinal chemistry.

Theoretical and Computational Chemistry Studies of N,n Diethyl 4 Phenylthiazol 2 Amine Derivatives

Density Functional Theory (DFT) Modeling and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for modeling N,N-Diethyl-4-phenylthiazol-2-amine derivatives, providing a balance between computational cost and accuracy. dntb.gov.uaresearchgate.net DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy state on the potential energy surface. dntb.gov.uanih.gov This process is fundamental, as the geometry of a molecule dictates many of its physical and chemical properties.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For thiazole (B1198619) derivatives, a combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) is commonly employed. nih.govshd-pub.org.rsresearchgate.net The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure, especially in molecules with heteroatoms and potential for hydrogen bonding.

These calculations are typically performed using specialized computational software packages. The Gaussian suite of programs is a widely utilized tool for such studies, allowing for the implementation of various DFT functionals and basis sets to perform geometry optimizations and frequency calculations. shd-pub.org.rsresearchgate.net The output from this software can be visualized using programs like GaussView to analyze the resulting molecular structures. shd-pub.org.rs

Molecules with flexible single bonds, such as the diethylamino group in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of these different conformers and their relative energies. nih.gov Theoretical calculations are used to identify stable conformers, which correspond to local minima on the potential energy surface. nih.gov For substituted thiazole derivatives, calculations have shown the existence of different stable conformers, such as gauche and cis forms. nih.gov By comparing the calculated total energies of these conformers, the most stable, or ground-state, conformation can be identified. This energy minimization process is crucial for ensuring that subsequent electronic property calculations are performed on the most realistic molecular structure. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule is key to understanding its reactivity, stability, and spectroscopic properties. For this compound derivatives, computational methods provide detailed insights into the arrangement and energies of molecular orbitals.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more easily polarized and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For similar thiazole derivatives, these energy gaps have been calculated to be in the range of 3-5 eV. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives

Compound Family EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Phenylthiazole Acetamides researchgate.net ~ -6.5 ~ -1.9 ~ 4.6
Thienopyrimidin-4-amines nih.gov ~ -6.0 ~ -2.3 ~ 3.7

Note: The values are approximate and derived from studies on structurally related compounds to illustrate the typical range.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In thiazole derivatives, these are often located around nitrogen and oxygen atoms. researchgate.net

Blue regions indicate areas of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack.

Green regions represent areas of neutral or near-zero potential.

By analyzing the MEP surface of this compound derivatives, one can identify the nucleophilic (e.g., the thiazole nitrogen) and electrophilic centers, providing a qualitative prediction of reactivity. researchgate.net

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to quantitatively describe the reactivity and stability of a molecule. shd-pub.org.rsnih.gov These global reactivity descriptors are calculated as follows:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. χ = -(EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. η = (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules are more reactive. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. ω = χ² / (2η)

These parameters are invaluable for comparing the reactivity of different derivatives within a series. For instance, a compound with a higher electronegativity and electrophilicity index is predicted to be a better electron acceptor. shd-pub.org.rs

Table 2: Calculated Quantum Chemical Parameters for a Representative Thiazole Derivative

Parameter Formula Typical Value (eV)
Electronegativity (χ) -(EHOMO + ELUMO) / 2 3.98
Chemical Hardness (η) (ELUMO - EHOMO) / 2 1.99
Chemical Softness (S) 1 / (2η) 0.25

Note: Values are calculated based on representative EHOMO (-5.97 eV) and ELUMO (-1.99 eV) for illustrative purposes.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Molecular docking simulations have been employed to evaluate the binding affinities of thiazole derivatives, identifying their potential as inhibitors for various protein targets. These simulations calculate a docking score or binding free energy, which estimates the strength of the ligand-receptor interaction; a more negative value typically indicates a stronger binding affinity.

For derivatives of the 2-aminothiazole (B372263) scaffold, docking studies predict that these compounds can fit within the binding pockets of enzymes crucial for disease progression. The simulations reveal the precise location and conformation of the ligand within the protein's active or allosteric sites. For instance, in studies involving HIV-1 Reverse Transcriptase, thiazolidinone derivatives, which share a core structure, were shown to interact with the enzyme's allosteric site. nih.gov A strong correlation between the predicted binding free energies from these simulations and the experimentally observed inhibitory activities suggests that the identified binding conformations are reliable. nih.gov

The binding affinity is influenced by the specific substitutions on the thiazole ring. Different functional groups can lead to varied interactions with the receptor, thereby altering the binding energy.

Table 1: Example of Predicted Binding Affinities for Thiazole Derivatives

Compound Class Target Protein Predicted Binding Affinity (Example) Reference
4-Thiazolidinones HIV-1 Reverse Transcriptase Good correlation with EC₅₀ values nih.gov
Pyrazoloisoxazoles with Thiazolyl Moiety HIV-1 Reverse Transcriptase Potent inhibitory power confirmed by docking researchgate.net
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives SIRT2, EGFR Favorable interactions with conserved residues nih.gov

Note: This table is illustrative and compiles data from studies on related thiazole derivatives to demonstrate the application of docking simulations.

The analysis of docked poses provides critical insights into the molecular basis of a ligand's activity. It identifies the specific amino acid residues involved in the interaction and the nature of the chemical bonds formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

HIV-1 Reverse Transcriptase (RT) Enzyme:

HIV-1 RT is a key enzyme for the replication of the HIV-1 virus and a primary target for anti-HIV drugs. mdpi.com It is a heterodimer composed of p66 and p51 subunits. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site, a pocket distinct from the active site, inducing a conformational change that inactivates the enzyme. nih.govmdpi.com

Molecular docking studies on thiazole-based compounds have elucidated their binding mode within this allosteric pocket. nih.govresearchgate.net Key interactions often include:

Hydrogen Bonds: The nitrogen and sulfur atoms of the thiazole ring, as well as substituent groups, can act as hydrogen bond acceptors or donors, forming bonds with amino acid residues in the binding pocket.

Hydrophobic Interactions: The phenyl group of the 4-phenylthiazole (B157171) core and other aromatic substituents typically engage in hydrophobic and π-π stacking interactions with aromatic and aliphatic residues of the enzyme, such as tyrosine, tryptophan, and leucine. researchgate.net

These interactions anchor the inhibitor within the binding site, and the collective strength of these bonds determines the compound's inhibitory potency. researchgate.net For example, a docking study on novel pyrazolo[4,3-d]isoxazoles containing a thiazolyl moiety confirmed their strong interaction with the HIV-1 RT active pocket, classifying them as potential NNRTIs. researchgate.net

Table 2: Summary of Key Ligand-Receptor Interactions for Thiazole Derivatives with HIV-1 RT

Interaction Type Description Potential Interacting Residues (Examples) Reference
Hydrogen Bonding Stabilizes the ligand in the binding pocket through electrostatic interactions. Lysine, Tyrosine, Aspartic Acid researchgate.net
Hydrophobic Interactions Caused by the tendency of nonpolar groups to associate in an aqueous environment. Leucine, Valine, Proline researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and experimental testing.

For this compound derivatives and related heterocyclic compounds, various ADME parameters are predicted using specialized software. nih.govmspsss.org.ua These predictions are often guided by established rules for drug-likeness.

Lipinski's Rule of Five: This rule assesses oral bioavailability. A compound is likely to be orally active if it does not violate more than one of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. nih.gov Studies on related oxadiazole and thiazole derivatives show that they generally comply with these rules. nih.govmspsss.org.ua

Veber's Rule: This rule relates to oral bioavailability and suggests that compounds with ≤ 10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų are more likely to have good oral bioavailability. nih.gov

Gastrointestinal (GI) Absorption: Predictions estimate the percentage of a compound that will be absorbed from the gut into the bloodstream. Many thiazole-based compounds are predicted to have good GI absorption. nih.gov

Blood-Brain Barrier (BBB) Penetration: This parameter predicts whether a compound can cross the BBB and enter the central nervous system. This is critical for drugs targeting the brain but can be an undesirable side effect for others. nih.gov

Table 3: Predicted ADME Properties for Representative Thiazole Derivatives

Parameter Description Predicted Outcome for Thiazole Derivatives Reference
Physicochemical Properties
Molecular Weight (MW) Mass of the molecule. Typically < 500 Da, adhering to Lipinski's rule. nih.gov
LogP Octanol-water partition coefficient, a measure of lipophilicity. Generally predicted to be ≤ 5. nih.gov
Hydrogen Bond Donors (HBD) Number of O-H and N-H bonds. Low counts, often ≤ 5. nih.gov
Hydrogen Bond Acceptors (HBA) Number of N and O atoms. Generally ≤ 10. nih.gov
Rotatable Bonds (nRotb) Number of bonds that can rotate freely. Often ≤ 10, indicating good molecular flexibility. nih.gov
Pharmacokinetics
Gastrointestinal (GI) Absorption Percentage of drug absorbed from the gut. Predicted to be high for many derivatives. mspsss.org.uanih.gov
Blood-Brain Barrier (BBB) Permeant Ability to cross the BBB. Variable; some derivatives predicted to be permeant, others not. nih.gov
P-glycoprotein (P-gp) Substrate Indicates if the compound is a substrate for the P-gp efflux pump. Predictions help identify potential for drug resistance. mspsss.org.ua
Drug-Likeness
Lipinski's Rule A rule of thumb for evaluating drug-likeness. Most derivatives show no violations. nih.govmspsss.org.uanih.gov

Note: This table summarizes general findings from in silico ADME studies on classes of compounds that include the thiazole scaffold. The specific values would vary for each individual derivative.

Biological Activities and Mechanistic Insights in Vitro of N,n Diethyl 4 Phenylthiazol 2 Amine Analogues

Anticancer and Antiproliferative Activities (In Vitro)

Analogues of N,N-Diethyl-4-phenylthiazol-2-amine have demonstrated notable anticancer and antiproliferative effects across a variety of human cancer cell lines. The 2-aminothiazole (B372263) nucleus is a key structural component in several clinically approved anticancer drugs, highlighting its importance in oncology research. nih.gov

Inhibition of Cancer Cell Growth in various Cell Lines

The in vitro antiproliferative activity of 2-amino-4-phenylthiazole (B127512) derivatives has been evaluated against a panel of human cancer cell lines, revealing significant inhibitory effects. For instance, certain synthesized compounds have shown remarkable activity against A549 (non-small cell lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma) cell lines. nih.gov One derivative, in particular, exhibited outstanding growth inhibitory effects, especially against HT29 cells, with an IC50 value of 2.01 µM. nih.govresearchgate.net Further studies have corroborated the potent cytotoxic effects of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with strong antiproliferative activity. mdpi.com

Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have also been identified as promising scaffolds for lung cancer therapies. These compounds displayed potent, structure-dependent antiproliferative activity against A549 cells. nih.gov Notably, compounds bearing a hydroxyimino functional group demonstrated the most significant cytotoxicity, with IC50 values surpassing that of the conventional chemotherapy drug, cisplatin. nih.gov The efficacy of these derivatives was further supported by their ability to induce cell death in three-dimensional (3D) spheroid models of A549 cells, which more closely mimic the in vivo tumor microenvironment. nih.gov

The anticancer potential of these thiazole (B1198619) analogues extends to other cancer types as well. Novel thiazole derivatives synthesized from 4-phenylthiazol-2-amine were evaluated against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) cell lines. nih.gov Some of these compounds exhibited higher efficacy than the reference drug, doxorubicin. nih.gov Similarly, a new thiazole derivative, DIPTH, showed strong and selective toxic activity against HepG-2 (liver cancer) and MCF-7 cells. nih.gov

Interactive Table: In Vitro Anticancer Activity of this compound Analogues

Compound/Derivative Cell Line(s) IC50/Activity Reference(s)
2-Amino-4-phenylthiazole derivative HT29 IC50 = 2.01 µM nih.govresearchgate.net
2-Amino-4-phenylthiazole derivatives A549, HeLa, HT29, Karpas299 Remarkable antiproliferative activity nih.gov
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with hydroxyimino group A549 IC50 = 2.47 µM nih.gov
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with hydroxyimino group A549 IC50 = 5.42 µM nih.gov
Thiazole derivative 9 MCF-7, NCI-H460, SF-268 Higher efficacy than doxorubicin nih.gov
Thiazole derivative 14a MCF-7, NCI-H460, SF-268 Higher efficacy than doxorubicin nih.gov
DIPTH HepG-2 Strong toxic activity (IC50 = 14.05 µg/mL) nih.gov

Proposed Mechanisms of Action

The anticancer activity of this compound analogues is attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation.

Targeting KPNB1: A synthesized derivative, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, has been shown to have a potent inhibitory effect on Karyopherin Subunit Beta 1 (KPNB1), a protein involved in nucleocytoplasmic transport, which is often dysregulated in cancer. mdpi.com

Targeting HIV-1 Nucleocapsid Protein: Some 2-amino-4-phenylthiazole derivatives have been characterized as efficient inhibitors of the HIV-1 nucleocapsid (NC) protein. nih.gov The NC protein is a highly conserved protein involved in multiple stages of the viral life cycle. nih.gov By competing for the binding of nucleic acids to the NC protein, these inhibitors can disrupt viral replication. nih.gov

Targeting GMP Synthetase: Certain 2-amido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole have shown potential inhibitory activity against GMP synthetase, an enzyme essential for the de novo synthesis of guanine (B1146940) nucleotides, which are vital for DNA and RNA synthesis. nih.gov

Targeting SIRT2 and EGFR: In silico studies suggest that a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative can interact with human SIRT2 and EGFR, two proteins implicated in cancer development and progression. nih.gov

Targeting Topoisomerase II: A novel thiazole derivative, DIPTH, has been identified as a potential topoisomerase II inhibitor. nih.gov Topoisomerase II is an enzyme that plays a critical role in DNA replication and transcription. By inhibiting this enzyme, DIPTH can induce DNA damage and trigger apoptosis in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound analogues. These studies have revealed that specific structural modifications can significantly enhance their biological activity.

For instance, in a series of 2-amino-4-phenylthiazole derivatives, the presence of a meta-halogen, particularly a chloro group, on the benzene (B151609) ring was found to improve anticancer activity. nih.govresearchgate.net Specifically, 3,4-dichloro or 3-chloro substitutions on the benzene ring resulted in better inhibitory activity compared to a 2,4-dichloro substitution, suggesting that an ortho substituent may be detrimental to antiproliferative activity. researchgate.net

In another study of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of an oxime moiety was shown to significantly enhance antiproliferative activity against A549 cells. nih.gov This is likely due to the electron-withdrawing nature of the oxime group or its ability to form hydrogen bonds with target proteins. nih.gov

Furthermore, SAR studies on 4-phenylthiazole (B157171) analogues as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors have provided insights into the structural features important for their activity. These studies explore the impact of electronic and steric changes on the molecule's potency and binding affinity. nih.gov

Antimicrobial and Antibacterial Activities (In Vitro)

Analogues of this compound have demonstrated significant in vitro antimicrobial and antibacterial properties, positioning them as potential candidates for the development of new anti-infective agents. ontosight.ainih.gov The 2-aminothiazole scaffold is a privileged structure in antimicrobial research. nih.gov

Evaluation Against Gram-negative and Gram-positive Bacteria

A number of 2-amino-4-phenylthiazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a series of 2-arylideneamino-4-phenylthiazoles were tested, with one compound showing the highest activity against Bacillus cereus, a Gram-positive bacterium. nih.gov

In another study, novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives were synthesized and screened against a panel of bacteria. Two of these compounds were identified as the most potent antibacterial agents against Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Bacillus subtilis (Gram-positive), with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. medwinpublishers.com

Antifungal Properties

The antifungal potential of this compound analogues has also been a subject of investigation. ontosight.ai A newly identified antifungal agent, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, has demonstrated high-efficiency, broad-spectrum, and specific activities against pathogenic fungi, with MIC values ranging from 0.0625 to 4 µg/mL in vitro. nih.gov This compound was also shown to inhibit the biofilm formation of Candida albicans. nih.gov

Furthermore, phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety have exhibited moderate to excellent antifungal activities against several phytopathogenic fungi. nih.gov One particular compound displayed excellent antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 0.51 µg/mL, which is comparable to the commercial fungicide Carbendazim. nih.gov The introduction of an electron-withdrawing group at the ortho-position of the benzene ring was found to enhance the antifungal activity. nih.gov

Antioxidant Activities (In Vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidant compounds can mitigate this damage by scavenging free radicals. Analogues of this compound have been investigated for their antioxidant potential using various in vitro assays.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. mdpi.comencyclopedia.pubsci-hub.se The stable DPPH radical has a deep violet color in solution, and upon reduction by an antioxidant, its color fades to yellow. nih.gov The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Studies on various thiazole derivatives have demonstrated their potential as DPPH radical scavengers. For instance, a series of novel thiazole-based derivatives were synthesized and evaluated for their antioxidant activity. frontiersin.org Among them, compounds 11d and 11f exhibited significant radical scavenging activity of 71% and 73%, respectively, at a concentration of 10 μM, comparable to the reference antioxidant Trolox (78%). frontiersin.org Another study on phenolic thiazoles also reported notable DPPH radical scavenging properties, with some synthesized compounds showing lower IC₅₀ values than the standard antioxidant, ascorbic acid. nih.gov The radical scavenging ability of these compounds is often attributed to the presence of phenolic groups and/or a hydrazone moiety within their structure. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Thiazole Analogues

Compound Concentration (µM) % Radical Scavenging Activity Reference
11d 10 71 frontiersin.org
11f 10 73 frontiersin.org
Trolox - 78 frontiersin.org

Superoxide (B77818) Anion Scavenging

The superoxide anion (O₂⁻) is a primary ROS generated during cellular metabolic processes. mdpi.com Its overproduction can lead to cellular damage. The ability of a compound to scavenge this radical is a key indicator of its antioxidant potential.

Research on a series of thiazolyl thiazolidine-2,4-dione compounds demonstrated their capacity to scavenge superoxide radicals. nih.gov In one study, these compounds showed a 27-59% scavenging ability against superoxide anions. nih.gov A separate investigation into novel thiazolyl-thiazolidine-2,4-dione derivatives found that they efficiently inhibited the light emission from a superoxide anion generating system, with reductions of 5-94% observed at a concentration of 1 mmol/L. wilddata.cn These findings underscore the potential of the thiazole scaffold in designing effective superoxide radical scavengers.

Enzyme Inhibition Studies (In Vitro)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This is a common mechanism of action for many drugs. Analogues of this compound have been shown to inhibit several key enzymes, suggesting their potential therapeutic applications in a range of diseases.

Inhibition of Human Carbonic Anhydrase Isozymes (hCA I, II)

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications, for example, in glaucoma and epilepsy. nih.gov

A study investigating N-substituted 4-phenyl-2-aminothiazole derivatives revealed their inhibitory effects on hCA I and hCA II. nih.gov The synthesized compounds exhibited Kᵢ (inhibition constant) values in the range of 46.85–587.53 nM against hCA I and 35.01–578.06 nM against hCA II, indicating potent inhibition of these isozymes. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase Isozymes by N-Substituted 4-Phenyl-2-aminothiazole Derivatives

Isozyme Kᵢ Range (nM) Reference
hCA I 46.85 - 587.53 nih.gov
hCA II 35.01 - 578.06 nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Several studies have highlighted the AChE inhibitory potential of N-phenylthiazol-2-amine analogues. A series of N-phenylthiazol-2-amine derivatives were screened for their activity against AChE, with some compounds proving to be potent inhibitors. nih.gov Notably, N-(2,3-dimethylphenyl)thiazol-2-amine was identified as a highly active inhibitor with an IC₅₀ value of 0.009 ± 0.002 µM. nih.gov Another study on novel 2-amino-4-phenylthiazole derivatives also reported AChE inhibitory activity, with compound 8a showing an IC₅₀ of 3.54 µmol/L, which was better than the reference drug rivastigmine. nih.gov Furthermore, a study on N-substituted 4-phenyl-2-aminothiazole derivatives found Kᵢ values in the range of 19.58–226.18 nM against AChE. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Thiazole Analogues

Compound/Derivative Series IC₅₀/Kᵢ Value Reference
N-(2,3-dimethylphenyl)thiazol-2-amine 0.009 ± 0.002 µM (IC₅₀) nih.gov
Compound 8a (a 2-amino-4-phenylthiazole derivative) 3.54 µmol/L (IC₅₀) nih.gov
N-substituted 4-phenyl-2-aminothiazole derivatives 19.58 - 226.18 nM (Kᵢ) nih.gov

Plasmodium falciparum DXR (PfDXR) Inhibition

The enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a key component of the methylerythritol 4-phosphate (MEP) pathway, which is essential for the survival of the malaria parasite, Plasmodium falciparum. nih.gov This pathway is absent in humans, making DXR a promising target for the development of new antimalarial drugs.

Research into aminothiazoles as potential inhibitors of P. falciparum has identified compounds with potent activity against the parasite. nih.gov One study identified a highly active compound that inhibits the growth of blood-stage P. falciparum with an IC₅₀ of 600 nM. nih.gov However, further investigation suggested that the antimalarial activity of this compound may not be due to the inhibition of 1-deoxy-d-xylulose-5-phosphate synthase (DXPS), another enzyme in the MEP pathway. While the direct inhibition of PfDXR by this specific class of aminothiazoles was not definitively confirmed in the available literature, the MEP pathway, in general, remains a key target for antimalarial drug discovery. nih.govchemrxiv.org

DNase I Inhibition

Deoxyribonuclease I (DNase I) is an endonuclease that plays a significant role in the pathophysiology of various diseases. Consequently, the inhibition of DNase I has emerged as a potential therapeutic strategy. Research into the inhibitory effects of thiazole derivatives has identified promising candidates within this class of compounds.

A study involving a series of synthesized thiazolidinone derivatives, which are structurally related to thiazoles, evaluated their in vitro inhibitory activity against bovine pancreatic DNase I. nih.gov Ten of these compounds demonstrated noteworthy inhibition, with IC50 values below 200 μM, indicating greater potency than the control, crystal violet (IC50 = 365.90 ± 47.33 μM). nih.gov

Further investigation revealed that three of these compounds were also effective against DNase I in rat liver homogenate, again with IC50 values under 200 μM. nih.gov The most potent inhibitor identified was (3-Methyl-1,4-dioxothiazolidin-2-ylidene)-N-(2-phenylethyl)ethanamide, which exhibited significant inhibition against both commercial bovine pancreatic DNase I and rat liver DNase I. nih.gov

Molecular docking studies provided insights into the mechanism of inhibition. It was determined that the thiazolidinone derivatives interact with key catalytic residues of DNase I. These interactions include the formation of hydrogen bonds, with the compounds acting as H-acceptors with residues His 134 and His 252, and as H-donors with residues Glu 39 and Asp 168. nih.gov The three most active compounds also showed favorable physicochemical, pharmacokinetic, and toxicological properties, suggesting their potential for further development as DNase I inhibitors. nih.gov

Table 1: DNase I Inhibitory Activity of Selected Thiazolidinone Analogues

CompoundTargetIC50 (μM)
(3-Methyl-1,4-dioxothiazolidin-2-ylidene)-N-(2-phenylethyl)ethanamideCommercial Bovine Pancreatic DNase I115.96 ± 11.70
(3-Methyl-1,4-dioxothiazolidin-2-ylidene)-N-(2-phenylethyl)ethanamideDNase I in Rat Liver Homogenate151.36 ± 15.85
Crystal Violet (Positive Control)Commercial Bovine Pancreatic DNase I365.90 ± 47.33

Research Applications and Broader Scientific Relevance of N,n Diethyl 4 Phenylthiazol 2 Amine

Role as Lead Molecules in Medicinal Chemistry Research

In medicinal chemistry, the thiazole (B1198619) ring is considered a "privileged scaffold," meaning its structure is frequently found in biologically active compounds and approved therapeutic agents. researchgate.net This makes derivatives like N,N-Diethyl-4-phenylthiazol-2-amine valuable starting points for research into new medicines. mdpi.comresearchgate.net

The 2-aminothiazole (B372263) framework, of which this compound is a derivative, is a characteristic structure in drug development. mdpi.com Medicinal chemists utilize this scaffold to design and synthesize new compounds with potential therapeutic effects against a variety of diseases. mdpi.comresearchgate.net Research has shown that modifying the substituents on the 2-amino-4-phenylthiazole (B127512) core can lead to compounds with significant biological activities, including anticancer and antimicrobial properties. ontosight.ainih.gov

For instance, derivatives of the 2-amino-4-phenylthiazole scaffold have been designed as potential inhibitors of the c-Met enzyme, which is implicated in cancer. researchgate.net In one study, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were identified as promising scaffolds for developing new anticancer agents that target both drug-sensitive and drug-resistant lung cancer models. nih.gov The fundamental structure of the parent compound serves as a blueprint, which researchers can systematically modify to enhance potency and selectivity for specific biological targets. researchgate.netnih.gov

A pharmacophore is the part of a molecule responsible for its biological activity. The thiazole ring is a crucial pharmacophore in drug discovery, and its derivatives are explored for a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. mdpi.comnih.govresearchgate.net The presence of the thiazole moiety is known to enhance biological activity, making compounds like this compound candidates for further pharmacological investigation. smolecule.com

Researchers have synthesized and evaluated numerous 2-aminothiazole-based compounds to understand how different chemical groups attached to the thiazole ring influence their biological effects. mdpi.comnih.gov Studies have demonstrated that derivatives of 2-amino-4-phenylthiazole can exhibit significant antibacterial activity against various strains and also possess antifungal properties. mdpi.comasianpubs.org This broad spectrum of activity has led to extensive innovation and structural variations by medicinal chemists aiming to develop new drugs with high therapeutic influence. mdpi.com

Table 1: Investigated Biological Activities of Thiazole Scaffolds

Biological ActivityResearch FocusSample Finding
Anticancer Inhibition of cancer cell growth; targeting specific enzymes like c-Met, SIRT2, and EGFR.A derivative, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, showed significant cytotoxicity towards six cancer cell lines. mdpi.com
Antimicrobial Inhibition of bacterial growth (e.g., S. aureus, B. cereus).One study found that a specific 2-arylideneamino-4-phenylthiazole derivative had the highest activity against B. cereus. mdpi.com
Antifungal Inhibition of fungal growth.Synthesized peptides derived from 2-amino-4-phenylthiazole exhibited significant antifungal activity compared to the standard drug fluconazole. asianpubs.org
Anti-inflammatory Reducing inflammation.The 2-aminothiazole scaffold is recognized for its potential anti-inflammatory properties among other bioactivities. researchgate.net

Potential in Agricultural Chemical Research (Fungicides, Bactericides)

The inherent antimicrobial and antifungal properties of thiazole derivatives make them attractive candidates for the development of new agricultural chemicals. ontosight.ai The search for high-efficiency, low-toxicity fungicides and bactericides with novel structures is a key area of research to combat plant pathogens that threaten agricultural production. researchgate.net

Phenylthiazole derivatives, in particular, have been investigated for their potential to control plant diseases. A recent study designed and synthesized a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety. mdpi.com These compounds were tested against several significant plant pathogens. The results showed that the compounds exhibited moderate-to-excellent antibacterial and antifungal activities. mdpi.com

Specifically, one compound from the study demonstrated remarkable antibacterial activity against Ralstonia solanacearum, a bacterium that causes wilt diseases in many crops, with efficacy significantly superior to the commercial agent Thiodiazole copper. mdpi.com Another compound displayed excellent antifungal activity against Sclerotinia sclerotiorum, a fungus that causes white mold, with potency equivalent to the commercial fungicide Carbendazim. mdpi.com These findings indicate that phenylthiazole-based compounds are promising leads for creating new and effective agricultural fungicides and bactericides. ontosight.aimdpi.com

Applications in Material Science Research

Beyond the life sciences, thiazole compounds have also found applications in the field of material science. ontosight.ai Their unique chemical structures are utilized in the synthesis of advanced materials with specific functional properties. ontosight.ai

Thiazole compounds have been used to create new materials, including conductive polymers and dyes. ontosight.ai The heterocyclic ring system can be incorporated into larger polymer chains or used as a core component in dye molecules. For example, derivatives of 2-amino-4-phenylthiazole have been used to synthesize bisazo disperse dyes. cbijournal.com These dyes, which are insoluble in water, are applied to fabrics like polyester. cbijournal.com The inclusion of the phenylthiazole structure can contribute to good fastness properties of the resulting dyestuff. cbijournal.com

The reactivity of the amine group in 2-aminothiazole derivatives makes them useful in the development of molecular sensors. nih.gov These sensors are designed to detect specific molecules or ions. For example, a derivative of 2-aminothiazole was used in the construction of a lutetium(III)-selective membrane sensor, demonstrating its utility as an ionophore. researchgate.net Furthermore, amine-containing compounds can be used to create fluorescent probes that "turn on" in the presence of a target substance, such as formaldehyde. nih.gov The amine group can react with the target molecule, leading to a change in the sensor's photophysical properties and generating a detectable signal. nih.gov

Use in OLEDs and Optoelectronic Devices

The application of this compound in the realm of organic light-emitting diodes (OLEDs) and other optoelectronic devices is a subject of scientific interest, primarily due to the recognized potential of the broader family of thiazole derivatives in materials science. Thiazole-containing compounds are known to be versatile building blocks for the synthesis of conductive polymers and dyes, which are integral components of various electronic devices.

While direct and detailed research findings on the specific use of this compound in OLEDs are not extensively documented in publicly available literature, the general class of 4-phenylthiazol-2-amine derivatives has been explored for its potential as organic semiconductors. For instance, related compounds are being investigated for their fluorescent and charge-transporting properties, which are crucial for the development of efficient and stable OLEDs.

The exploration of thiazole derivatives in optoelectronics is driven by their favorable electronic properties, which can be tailored through chemical modification. The core thiazole ring, combined with various substituent groups, can influence the material's energy levels (HOMO/LUMO), charge mobility, and photoluminescent characteristics. These properties are fundamental to the performance of an OLED, affecting its efficiency, color purity, and operational lifetime.

It is hypothesized that the N,N-diethylamino group in this compound could act as an electron-donating moiety, potentially influencing the compound's hole-transporting capabilities. The phenyl group at the 4-position of the thiazole ring also contributes to the electronic structure and can impact intermolecular interactions in the solid state, which is a critical factor for charge transport in thin-film devices.

However, without specific studies detailing the fabrication and characterization of OLED devices incorporating this compound, any discussion on its performance remains speculative. Detailed research, including the measurement of key performance metrics such as external quantum efficiency (EQE), luminance, current efficiency, and operational stability, would be necessary to fully elucidate its potential in this field.

Future Research Directions for N,n Diethyl 4 Phenylthiazol 2 Amine

Elucidation of Detailed Molecular Mechanisms of Action for Biological Activities

While the broader class of 2-aminothiazoles is known to exhibit various biological effects, the precise molecular targets and mechanisms of action for N,N-Diethyl-4-phenylthiazol-2-amine remain largely uncharacterized. Future research should prioritize the deconvolution of its molecular pathways.

Initial studies on related compounds suggest potential mechanisms that warrant investigation. For instance, certain 2-aminothiazole (B372263) derivatives have been identified as potent inhibitors of protein kinases, such as Aurora kinases, which are crucial for cell cycle regulation and are often dysregulated in cancer. dundee.ac.uknih.govnih.gov A critical future step would be to perform comprehensive kinase profiling assays to determine if this compound inhibits specific kinases. Should it prove to be a kinase inhibitor, subsequent studies should focus on:

Target Confirmation: Utilizing techniques like cellular thermal shift assays (CETSA) and Western blotting to confirm target engagement in cancer cell lines.

Pathway Analysis: Investigating the downstream signaling effects of target inhibition, such as the phosphorylation status of key substrates and effects on cell cycle progression or apoptosis. dundee.ac.uk

Furthermore, some substituted thiazoles have shown activity against enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Future work could explore if this compound dually inhibits these targets, which are implicated in pain and inflammation.

Development of Targeted Synthesis Strategies for Enhanced Potency and Selectivity

The synthesis of 2-aminothiazole derivatives is well-established, often following the Hantzsch thiazole (B1198619) synthesis. mdpi.com For this compound, this would typically involve the reaction of 4-phenylthiazol-2-amine with an ethylating agent. ontosight.ai However, future research should move beyond simple synthesis and focus on developing targeted strategies to enhance biological potency and selectivity.

This can be achieved through systematic structure-activity relationship (SAR) studies. By creating a library of analogs, researchers can probe the importance of the N,N-diethyl group and the 4-phenyl substituent. For example, studies on related N,4-diaryl-1,3-thiazole-2-amines have shown that substitutions on the phenyl rings can dramatically influence activity. nih.gov

Future synthetic efforts should explore:

Varying the N-Alkyl Groups: Replacing the ethyl groups with other alkyl or cycloalkyl moieties to probe the steric and electronic requirements of the binding pocket of its putative biological target.

Modifying the Phenyl Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986), nitro groups) at different positions of the 4-phenyl ring to modulate the compound's electronic properties and binding interactions.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic rings to explore different binding modes and improve properties like solubility.

The findings from these targeted syntheses will be invaluable for optimizing the lead compound for desired biological activities.

Computational Studies for Rational Design of New Derivatives

To guide the synthetic efforts mentioned above, computational studies are an indispensable tool. Molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations can provide crucial insights into how this compound and its derivatives interact with biological targets.

Future computational research should focus on:

Homology Modeling and Molecular Docking: If the specific biological target is identified (e.g., a particular kinase), molecular docking studies can predict the binding mode of this compound. This can reveal key amino acid interactions and guide the design of new derivatives with improved binding affinity. nih.gov

QSAR Studies: By developing QSAR models based on a series of synthesized analogs and their measured biological activities, it is possible to identify the key physicochemical properties (e.g., hydrophobicity, electronic parameters, steric factors) that govern potency. nih.govresearchgate.net This information allows for the in silico prediction of the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex, providing insights into the stability of the binding mode and the role of conformational changes.

These computational approaches will accelerate the drug discovery process by enabling a more rational and less empirical approach to the design of novel, more effective derivatives.

Investigation of Broader Spectrum Biological Activities

The known biological activities of the 2-aminothiazole scaffold are extensive, ranging from anticancer and antimicrobial to anti-prion and anti-giardial effects. mdpi.comnih.govresearchgate.net A significant area for future research is to screen this compound across a wide range of biological assays to uncover its full therapeutic potential.

Table 1: Potential Biological Activities for Screening

Biological Activity Rationale based on Related Compounds Potential Assays
Antimicrobial Thiazole derivatives are known to have antibacterial and antifungal properties. mdpi.comscirp.org Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.
Antiviral Some thiazoles exhibit antiviral activity, including against HIV. mdpi.com Viral replication assays for a range of viruses.
Anti-inflammatory Thiazole-containing drugs like Meloxicam are used as anti-inflammatory agents. Assays for inhibition of inflammatory mediators like COX-2 or 5-LOX.
Antiprotozoal Derivatives have shown activity against parasites like Giardia intestinalis. researchgate.net In vitro growth inhibition assays against various protozoan parasites.

| Neuroprotective | Some aminothiazoles have shown potential in treating prion diseases. nih.gov | Assays for inhibition of protein aggregation or neuronal cell death models. |

Systematic screening will likely reveal novel biological activities for this compound, opening up new avenues for its application in treating a wider range of diseases.

Exploration of Novel Applications in Emerging Fields

Beyond pharmaceuticals, thiazole derivatives have found applications in materials science and diagnostics. ontosight.ai Future research should explore the potential of this compound in these emerging fields.

Materials Science: Thiazole-containing compounds have been used in the synthesis of conductive polymers and dyes. ontosight.ai The specific electronic properties conferred by the N,N-diethyl and phenyl groups might make this compound a useful building block for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). mdpi.com

Diagnostics and Imaging: If the compound or its derivatives show high affinity and selectivity for a particular biological target (e.g., a cancer-related protein), they could be developed into molecular probes. By conjugating them with a fluorescent dye or a radionuclide, these probes could be used for diagnostic imaging or in cellular assays to study disease processes.

Exploring these non-therapeutic applications could lead to the development of valuable new technologies based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Diethyl-4-phenylthiazol-2-amine, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, refluxing 2-amino-4-phenylthiazole with aldehydes (e.g., veratraldehyde) in ethanol with acetic acid as a catalyst yields Schiff base derivatives, as demonstrated in studies achieving 70–85% yields after recrystallization . Optimization involves adjusting solvent polarity (e.g., ethanol vs. dichloromethane), reaction time (6–8 hours), and acid catalysis (2–3 drops of acetic acid) to enhance purity and yield .

Q. Which spectroscopic techniques are critical for characterizing This compound and its derivatives?

  • Methodology :

  • IR spectroscopy : Identifies functional groups (e.g., NH stretching at 3250–3350 cm⁻¹, C=N vibrations at 1580–1620 cm⁻¹) .
  • ¹H NMR : Confirms substituent positions via aromatic proton splitting patterns (e.g., singlet for thiazole protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How are in vitro biological activities (e.g., antimicrobial) of thiazole derivatives evaluated?

  • Methodology : Standardized protocols include:

  • Agar dilution/broth microdilution : Minimum inhibitory concentration (MIC) assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Zone of inhibition : Disk diffusion assays to compare efficacy against reference drugs (e.g., ciprofloxacin) .
  • Controls : Use DMSO as a solvent control and validate results with triplicate experiments .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in This compound derivatives?

  • Methodology :

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion artifacts .
  • Refinement : SHELXL software refines crystal structures, calculating dihedral angles (e.g., 5.3° between thiadiazole and nitro-phenyl planes) and hydrogen-bonding networks (N–H⋯O interactions) to confirm coplanarity and packing .
  • Validation : Cross-check with DFT-optimized geometries to resolve discrepancies in bond lengths/angles .

Q. What strategies address contradictions in biological activity data across structurally similar thiazole derivatives?

  • Methodology :

  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing antimicrobial activity) .
  • Cellular assays : Test compounds under standardized conditions (e.g., fixed pH, serum-free media) to isolate intrinsic activity .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., chloro-substituted derivatives showing consistent antifungal activity) .

Q. How can QSAR models predict the bioactivity of novel This compound analogs?

  • Methodology :

  • Descriptor selection : Use molecular weight, logP, and electronegativity of substituents as predictors .
  • Training data : Curate datasets from published MIC values and docking scores (e.g., binding affinity to bacterial DNA gyrase) .
  • Validation : Apply leave-one-out cross-validation and compare with experimental results to refine models .

Data Contradictions and Resolution

Q. Why do some studies report variable yields for the same synthetic route?

  • Resolution : Differences arise from:

  • Solvent purity : Trace water in ethanol reduces Schiff base formation efficiency .
  • Catalyst amount : Excess acetic acid (>5 drops) can protonate amines, slowing reactivity .
  • Crystallization : Slow evaporation (vs. rapid cooling) improves crystal purity and yield .

Q. How to reconcile divergent antioxidant results in neuronal vs. microbial assays?

  • Resolution : Context-dependent activity is influenced by:

  • Cellular uptake : Lipophilicity (logP > 2) enhances blood-brain barrier penetration in neuronal models .
  • Redox environment : Glutathione levels in neurons vs. microbes alter compound efficacy .

Methodological Recommendations

  • Synthesis : Prioritize dichloromethane/triethylamine for nucleophilic substitutions to reduce side reactions .
  • Characterization : Combine XRD with DFT calculations to validate non-planar conformations .
  • Biological testing : Include positive controls (e.g., ascorbic acid for antioxidant assays) to normalize data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.